![molecular formula C22H28N4O3 B11154157 N~4~-(3,4-dimethoxyphenethyl)-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11154157.png)
N~4~-(3,4-dimethoxyphenethyl)-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple stepsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction could produce various amines .
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[3,4-b]pyridine derivatives with different substituents. These compounds share a common core structure but differ in their functional groups, leading to variations in their chemical and biological properties .
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .
Biological Activity
N~4~-(3,4-dimethoxyphenethyl)-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a synthetic compound that belongs to the pyrazolo[3,4-b]pyridine class. This class of compounds has garnered attention due to their diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound based on recent research findings.
- Molecular Formula : C16H19N3O5
- Molecular Weight : 333.34 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrazolo[3,4-b]pyridine derivatives. For instance, compounds with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines. The MTT assay results indicate that these compounds can induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of apoptotic pathways.
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
3b | MCF-7 | 0.25 | Apoptosis via caspase activation |
2a | MDA-MB-231 | 0.5 | Increased ROS production |
The compound this compound has been evaluated for its potential to inhibit tumor growth and induce cell death in vitro.
Mechanism Studies
The underlying mechanisms of action for pyrazolo[3,4-b]pyridine derivatives often involve:
- Caspase Activation : Induction of apoptosis through the activation of caspases 9 and 3/7.
- ROS Production : Increased reactive oxygen species (ROS) levels leading to oxidative stress in cancer cells.
- Inhibition of NF-kB : Suppression of NF-kB signaling pathways which are critical for cell survival.
Neuroprotective Effects
Some studies have suggested that pyrazolo[3,4-b]pyridine derivatives may also exhibit neuroprotective properties. These effects are hypothesized to be mediated through the inhibition of phosphodiesterase enzymes and modulation of neurotransmitter systems.
Inflammatory Response
Research indicates that compounds in this class can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and chemokines. This suggests potential applications in treating conditions such as arthritis or neuroinflammation.
Case Studies
- Case Study on Breast Cancer :
- A study examined the effects of a related pyrazolo compound on breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated significant cytotoxicity compared to standard chemotherapy agents like cisplatin.
- Neuroprotection in Animal Models :
- Animal studies showed that administration of a pyrazolo derivative led to improved outcomes in models of neurodegenerative diseases by reducing neuronal apoptosis and inflammation.
Properties
Molecular Formula |
C22H28N4O3 |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H28N4O3/c1-13(2)17-12-16(20-14(3)25-26(4)21(20)24-17)22(27)23-10-9-15-7-8-18(28-5)19(11-15)29-6/h7-8,11-13H,9-10H2,1-6H3,(H,23,27) |
InChI Key |
IDKHGKSVNQMPOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NCCC3=CC(=C(C=C3)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.